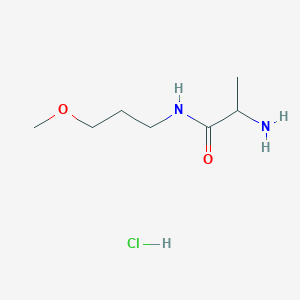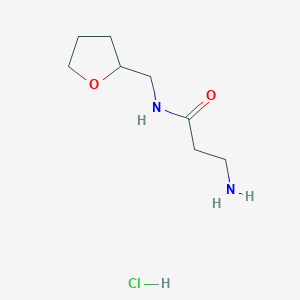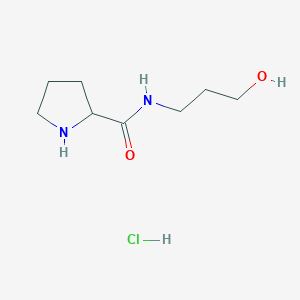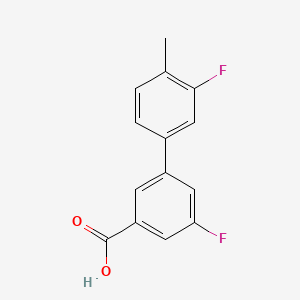
5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid
Overview
Description
Benzoic acid derivatives like “5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid” are commonly used in the synthesis of various organic compounds, including pharmaceuticals . The presence of fluorine atoms can enhance the compound’s lipophilicity and binding affinity, making it valuable in drug design .
Synthesis Analysis
While specific synthesis methods for “5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid” are not available, benzoic acid derivatives are often synthesized through various organic reactions, including acylation, Friedel-Crafts acylation, and others .Molecular Structure Analysis
The molecular structure of a compound like “5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid” would likely include a benzene ring substituted with fluorine atoms and a methyl group, as well as a carboxylic acid group .Chemical Reactions Analysis
Benzoic acid derivatives can participate in various chemical reactions. They can act as precursors in the synthesis of other organic compounds through reactions such as esterification, amidation, and others .Physical And Chemical Properties Analysis
Physical and chemical properties such as density, boiling point, vapor pressure, and others can be determined through experimental methods. For example, a similar compound, 3-Fluoro-4-methylbenzoic acid, has a density of 1.3±0.1 g/cm³, a boiling point of 275.3±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid could potentially be used to synthesize a variety of indole derivatives, which could then be used in a wide range of biological applications .
Antiviral Activity
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . The 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid could potentially be used to synthesize these derivatives .
Protodeboronation of Pinacol Boronic Esters
Pinacol boronic esters are highly valuable building blocks in organic synthesis . The 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid could potentially be used in the synthesis of these esters .
Synthesis of 3-Fluoro Analogue of 5-(Acetamido-Methyl)Oxazolidinones
3-Fluoro-4-methylphenyl isocyanate, also known as 2-fluoro-4-isocyanato-1-methylbenzene, is an organic building block containing an isocyanate group . The 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid could potentially be used in the synthesis of 3-fluoro analogue of 5-(acetamido-methyl)oxazolidinones .
Antibacterial Evaluation
The 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid could potentially be used in the synthesis of compounds for antibacterial evaluation . The investigation reveals that the MIC value of test compounds is in the range of 114–160 µg/mL against Enterobacter aerogenes and 75–180 µg/mL against Bacillus subtilis .
Crystal Structure and DFT Study
The 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid could potentially be used in the synthesis of compounds for crystal structure and DFT study .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-5-(3-fluoro-4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-2-3-9(7-13(8)16)10-4-11(14(17)18)6-12(15)5-10/h2-7H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFBNXPZVSDSJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689285 | |
| Record name | 3',5-Difluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid | |
CAS RN |
1261987-60-3 | |
| Record name | 3',5-Difluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-methyl-4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}isoxazole-3-carboxylate](/img/structure/B1440843.png)
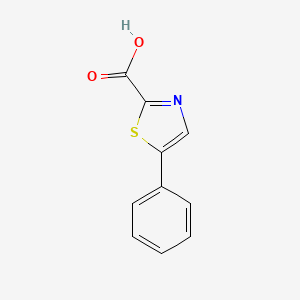
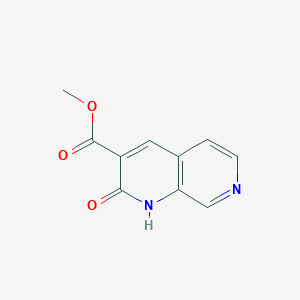
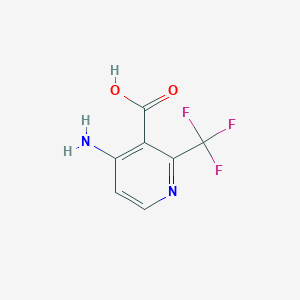
![2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B1440851.png)

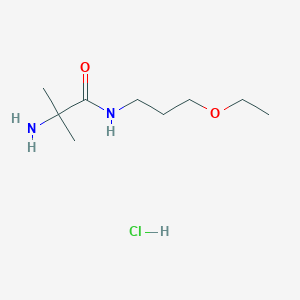

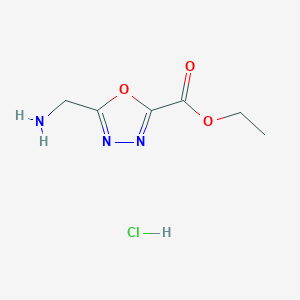
methanone hydrochloride](/img/structure/B1440858.png)

